5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in material science for developing new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .
Eigenschaften
Molekularformel |
C9H6FN3O2S |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3 |
InChI-Schlüssel |
QZEXDRSFQMZCHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.